molecular formula C22H32O3 B1676380 Methenolone acetate CAS No. 434-05-9

Methenolone acetate

Cat. No.: B1676380
CAS No.: 434-05-9
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-QWQRBHLCSA-N
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Description

Methenolone acetate, also known as metenolone acetate, is a synthetic androgen and anabolic steroid (AAS) medication. It is primarily used in the treatment of anemia due to bone marrow failure. This compound is taken orally and is known for its moderate anabolic effects and weak androgenic effects. It was first introduced for medical use in 1961 and is marketed under brand names such as Primobolan and Nibal .

Mechanism of Action

Target of Action

Methenolone acetate, also known as metenolone acetate, is a synthetic androgen and anabolic steroid (AAS) medication . The primary target of this compound is the androgen receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

This compound acts as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to a series of changes in the body. It has moderate anabolic effects and weak androgenic effects .

Biochemical Pathways

As an androgen receptor agonist, it likely influences pathways related to muscle growth and development, protein synthesis, and red blood cell production .

Pharmacokinetics

The metabolism of this compound has been thoroughly investigated in humans . Like many other androgenic-anabolic steroids, it has been used in sports with the intention of increasing strength and improving performance .

Result of Action

The activation of the androgen receptor by this compound leads to a range of molecular and cellular effects. These include stimulation of protein synthesis, increased red blood cell count, antagonistic effects on glucocorticoids, aiding in fat metabolism, and boosting the immune system .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the use of this compound is prohibited in sports by the International Olympic Committee because of concerns over the potential incidence of adverse health effects and for ethical reasons .

Biochemical Analysis

Biochemical Properties

Methenolone acetate plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds to the androgen receptor, which is the biological target of androgens like testosterone and dihydrotestosterone. This binding interaction leads to the activation of the receptor, which in turn influences various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to attenuate the decline in bone mineral density during anemia treatment in patients with myelodysplastic syndrome. This suggests that this compound can positively impact bone health by influencing cellular processes related to bone turnover and mineralization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, leading to the activation of the receptor. This activation results in the modulation of gene expression and the regulation of various cellular processes. This compound does not exhibit estrogenic effects or pose a risk of liver damage, which distinguishes it from other anabolic steroids. Additionally, this compound’s weak androgenic effects make it a safer option for therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve bone mineral density and overall health without causing significant adverse effects. At higher doses, this compound may lead to toxic or adverse effects, including symptoms of masculinization such as acne, increased hair growth, and voice changes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to androgen metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of androgens. This compound’s influence on metabolic flux and metabolite levels can impact overall metabolic homeostasis. Understanding the specific metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its activity and function. For example, this compound’s distribution in bone tissue is critical for its role in improving bone mineral density .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target receptors and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methenolone acetate is synthesized by reacting methenolone with acetic anhydride in the presence of pyridine as a base. The reaction mixture is stirred vigorously at room temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization and chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methenolone acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methenolone.

    Reduction: Reduction reactions can convert this compound back to methenolone.

    Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed

    Oxidation: Methenolone

    Reduction: Methenolone

    Substitution: Various methenolone derivatives depending on the substituent used.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUJQOPTMSERF-QWQRBHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963004
Record name Methenolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-05-9
Record name Methenolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenolone acetate [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methenolone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226
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Record name Methenolone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453
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Record name METHENOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Methenolone acetate, like other anabolic steroids, primarily acts by binding to androgen receptors. This binding leads to a cascade of events, including increased protein synthesis and decreased protein breakdown, ultimately promoting tissue building and growth.

ANone: While the exact mechanisms are not fully elucidated in the provided abstracts, one study [] specifically investigates the effect of this compound on erythropoietin-responsive cells in rat bone marrow.

ANone: The molecular formula of this compound is C22H32O3, and its molecular weight is 344.49 g/mol.

ANone: Specific data on the stability of this compound under different conditions is not provided in the abstracts.

ANone: Information on formulation strategies is not available in the provided abstracts.

ANone: this compound is available in both oral and injectable forms. The choice of administration route can affect its bioavailability and pharmacokinetic profile. One study [] mentions that the oral form leads to the detection of significant amounts of the major metabolite in urine for several days following a single dose.

ANone: Research [, ] has identified 3α-hydroxy-1-methylen-5α-androstan-17-one as the major urinary metabolite of this compound in humans. This finding suggests that reduction at the 3-keto group and oxidation of the 17β-hydroxyl group are key metabolic steps.

ANone: Research [] suggests that consumption of meat from livestock treated with this compound, particularly via intramuscular injection, can lead to positive results in doping tests. This finding highlights the potential for inadvertent doping violations in athletes consuming such meat.

ANone: Yes, studies [, , ] utilize rats and veal calves as animal models to investigate the metabolism and effects of this compound.

ANone: this compound has been explored as a potential treatment option for various conditions, including myelodysplastic syndrome [, , ], aplastic anemia [], and rheumatoid arthritis [, ].

ANone: While long-term effects are not extensively detailed in these abstracts, one study [] mentions potential androgenic effects, including irregular menstruation, clitoral hypertrophy, increased facial hair, hoarse voice, and increased aggression in a female patient.

ANone: Research [, ] indicates that this compound, particularly 17α-alkylated forms, can influence plasma antithrombin III levels and other blood clotting factors.

ANone: Several analytical methods have been developed for the detection and quantification of this compound. One study [] focuses on developing and validating an RP-HPLC method using UV detection for analyzing the compound in food supplements. Another study [] utilizes gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of this compound's major urinary metabolite.

ANone: The abstract describing the RP-HPLC method for this compound [] highlights specificity, linearity, accuracy, and precision as key parameters for method validation.

ANone: Yes, several other anabolic steroids exist with potentially comparable effects, including trenbolone acetate, methandrostenolone, nandrolone, and androstanazole. One study [] compares the pharmacological and endocrinological properties of these compounds.

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